molecular formula C12H32N4Si B14713343 Silanetetramine, N,N',N'',N'''-tetrakis(1-methylethyl)- CAS No. 14970-96-8

Silanetetramine, N,N',N'',N'''-tetrakis(1-methylethyl)-

Cat. No.: B14713343
CAS No.: 14970-96-8
M. Wt: 260.49 g/mol
InChI Key: VNMBJNWLHSWTBY-UHFFFAOYSA-N
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Description

Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- is a chemical compound with the molecular formula C12H32N4Si. It contains 49 atoms, including 32 hydrogen atoms, 12 carbon atoms, and 4 nitrogen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- involves several methods. One common approach is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of various derivatives. Industrial production methods often involve solvent-free reactions or fusion techniques to achieve high yields and purity .

Scientific Research Applications

Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of complex organic compounds. In biology and medicine, it serves as a building block for the development of novel therapeutic agents. Industrially, it is utilized in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Properties

CAS No.

14970-96-8

Molecular Formula

C12H32N4Si

Molecular Weight

260.49 g/mol

IUPAC Name

N-tris(propan-2-ylamino)silylpropan-2-amine

InChI

InChI=1S/C12H32N4Si/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-16H,1-8H3

InChI Key

VNMBJNWLHSWTBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N[Si](NC(C)C)(NC(C)C)NC(C)C

Origin of Product

United States

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